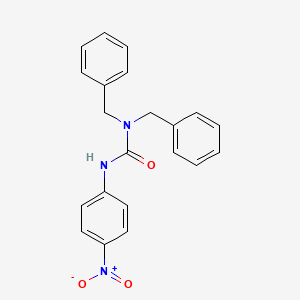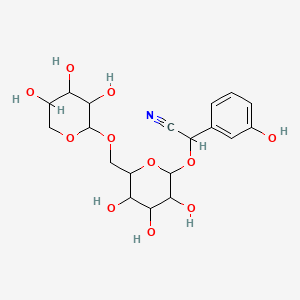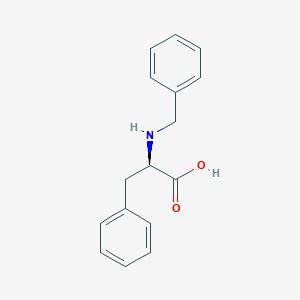![molecular formula C15H24BrNO B14424083 7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol--hydrogen bromide (1/1) CAS No. 81185-37-7](/img/structure/B14424083.png)
7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol--hydrogen bromide (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide (1/1) is a complex organic compound that belongs to the class of amines This compound is characterized by the presence of an ethyl(propyl)amino group attached to a tetrahydronaphthalen-1-ol structure, with a hydrogen bromide component
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide typically involves multiple steps. One common method is the alkylation of a primary amine with a halogenoalkane. For instance, the reaction of ethylamine with bromoethane can produce ethyl(propyl)amine . This intermediate can then be reacted with a suitable naphthalene derivative under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce various amine derivatives.
科学的研究の応用
7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds include other amine derivatives and naphthalene-based structures, such as:
- N-ethyl-N-methylcyclopentylamine
- N-isopropylcyclohexylamine
Uniqueness
What sets 7-[Ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol–hydrogen bromide apart is its specific combination of functional groups, which confer unique chemical and biological properties
特性
CAS番号 |
81185-37-7 |
|---|---|
分子式 |
C15H24BrNO |
分子量 |
314.26 g/mol |
IUPAC名 |
7-[ethyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide |
InChI |
InChI=1S/C15H23NO.BrH/c1-3-10-16(4-2)13-9-8-12-6-5-7-15(17)14(12)11-13;/h5-7,13,17H,3-4,8-11H2,1-2H3;1H |
InChIキー |
KMQOCIQQEGZQTL-UHFFFAOYSA-N |
正規SMILES |
CCCN(CC)C1CCC2=C(C1)C(=CC=C2)O.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 4-hexyl-, 4-[(4-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14424017.png)
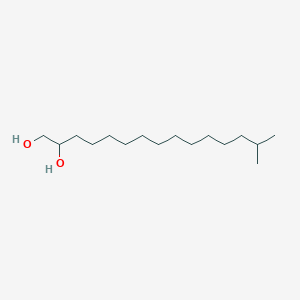
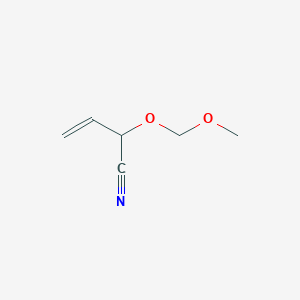
![N-Cyano-N'-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide](/img/structure/B14424035.png)
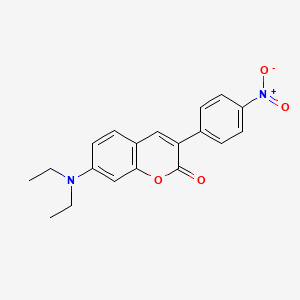
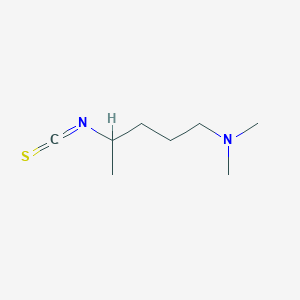
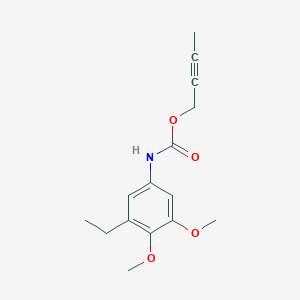
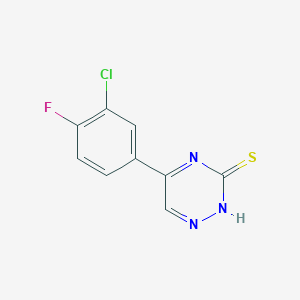
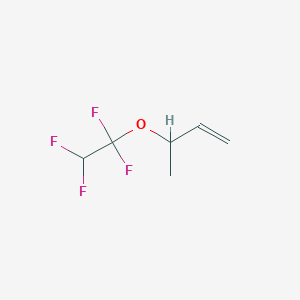
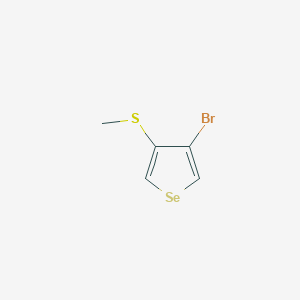
![Methyl 2-methoxy-4-[(prop-2-yn-1-yl)oxy]benzoate](/img/structure/B14424070.png)
